Cas no 923595-49-7 (6-Chloro-3-iodoimidazo[1,2-B]pyridazine)

6-Chloro-3-iodoimidazo[1,2-B]pyridazine structure
923595-49-7 structure
Product Name:6-Chloro-3-iodoimidazo[1,2-B]pyridazine
CAS-nummer:923595-49-7
MF:C6H3ClIN3
MW:279.465591669083
MDL:MFCD11044749
CID:820472
PubChem ID:53249897
Update Time:2024-10-26

6-Chloro-3-iodoimidazo[1,2-B]pyridazine Chemische en fysische eigenschappen

Naam en identificatie

    • 6-Chloro-3-iodoimidazo[1,2-b]pyridazine
    • 6-Chloro-3-iodoimidazo[1,2-a]pyridazine
    • 6-chloro-3-iodo-Imidazo[1,2-b]pyridazine
    • 6-Chloro-3-iodoimidazo[1,2b]pyridazine
    • Imidazo[1,2-b]pyridazine, 6-chloro-3-iodo-
    • IWHCPHZAMFSDFM-UHFFFAOYSA-N
    • BCP07796
    • 5602AC
    • SB15408
    • AM807810
    • 6-chloranyl-3-iodanyl-imidazo[1,2-b]pyridazine
    • A844208
    • 6-Chloro-3-iodoimidazo[1,2-b]pyridazine (ACI)
    • YLB59549
    • DTXSID40693117
    • SY110201
    • MFCD11044749
    • Z1269213261
    • EN300-215662
    • J-518549
    • CS-W004254
    • SCHEMBL2943467
    • DB-029261
    • 923595-49-7
    • AKOS015950464
    • 6-Chloro-3-iodoimidazo[1,2-B]pyridazine
    • MDL: MFCD11044749
    • Inchi: 1S/C6H3ClIN3/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H
    • InChI-sleutel: IWHCPHZAMFSDFM-UHFFFAOYSA-N
    • LACHT: ClC1C=CC2N(C(=CN=2)I)N=1

Berekende eigenschappen

  • Exacte massa: 278.90600
  • Monoisotopische massa: 278.90602g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 0
  • Complexiteit: 157
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 30.2
  • XLogP3: 2

Experimentele eigenschappen

  • Dichtheid: 2.34
  • PSA: 30.19000
  • LogboekP: 1.98730

6-Chloro-3-iodoimidazo[1,2-B]pyridazine Beveiligingsinformatie

  • Gevaarverklaring: H317
  • Code gevarencategorie: 43
  • Veiligheidsinstructies: 36/37
  • Identificatie van gevaarlijk materiaal: Xi

6-Chloro-3-iodoimidazo[1,2-B]pyridazine Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Chloro-3-iodoimidazo[1,2-B]pyridazine Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TQ693-100mg
6-Chloro-3-iodoimidazo[1,2-B]pyridazine
923595-49-7 96%
100mg
174CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TQ693-250mg
6-Chloro-3-iodoimidazo[1,2-B]pyridazine
923595-49-7 96%
250mg
392CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TQ693-1g
6-Chloro-3-iodoimidazo[1,2-B]pyridazine
923595-49-7 96%
1g
535.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TQ693-5g
6-Chloro-3-iodoimidazo[1,2-B]pyridazine
923595-49-7 96%
5g
2661CNY 2021-05-07
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB02165-5g
6-chloro-3-iodoimidazo[1,2-b]pyridazine
923595-49-7 95%
5g
$134 2023-09-07
TRC
C601950-25mg
6-Chloro-3-iodoimidazo[1,2-b]pyridazine
923595-49-7
25mg
$ 50.00 2022-06-06
TRC
C601950-50mg
6-Chloro-3-iodoimidazo[1,2-b]pyridazine
923595-49-7
50mg
$ 70.00 2022-06-06
TRC
C601950-250mg
6-Chloro-3-iodoimidazo[1,2-b]pyridazine
923595-49-7
250mg
$ 295.00 2022-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C890269-5g
6-Chloro-3-iodoimidazo[1,2-b]pyridazine
923595-49-7 ≥96%
5g
1,688.00 2021-05-17
Matrix Scientific
070531-1g
6-Chloro-3-iodoimidazo[1,2-a]pyridazine, 96%
923595-49-7 96%
1g
$908.00 2023-09-08

6-Chloro-3-iodoimidazo[1,2-B]pyridazine Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide Solvents: Methanol ;  overnight, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referentie
Preparation of amino pyrimidine compounds for inhibiting protein tyrosine kinase activity
, World Intellectual Property Organization, , ,

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide Solvents: Chloroform ;  overnight, rt
Referentie
Preparation of imidazopyridine compounds as mixed lineage kinase inhibitors
, United States, , ,

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Acetonitrile ;  2 h, rt
Referentie
Intermolecular C-H silylation of unactivated arenes
, World Intellectual Property Organization, , ,

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Boron trifluoride etherate ,  Zincate(2-), dichlorobis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium magnesium … Solvents: Tetrahydrofuran ;  20 min, -20 °C
1.2 Reagents: Iodine ;  rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referentie
Reliable Functionalization of 5,6-Fused Bicyclic N-Heterocycles Pyrazolopyrimidines and Imidazopyridazines via Zinc and Magnesium Organometallics
Kumar Rout, Saroj; Kastrati, Agonist; Jangra, Harish; Schwarzer, Kuno; Sunagatullina, Alisa S.; et al, Chemistry - A European Journal, 2022, 28(33),

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  36 h, rt
Referentie
Nitrogen bicyclic compounds as inhibitors for SCYL1 and GRK5 and their preparation
, European Patent Organization, , ,

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ;  8 h, 60 °C
1.2 Reagents: Water ;  0 °C
Referentie
Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants
Xiao, Xiaofei; Xu, Yunsheng; Yu, Xihua; Chen, Yinbo; Zhao, Weiwei; et al, Bioorganic & Medicinal Chemistry Letters, 2023, 89,

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide ;  rt
Referentie
Process for preparation of 3-iodo-6-chloro-imidazo[1,2-b]pyridazine
, China, , ,

Productiemethode 8

Reactievoorwaarden
Referentie
Preparation of 6-aminoimidazo[1,2-b]pyridazines as kinase inhibitors
, World Intellectual Property Organization, , ,

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ;  48 h, 23 °C
Referentie
Heterocycle derivatives as inhibitors of LIN28, methods of use and preparation
, World Intellectual Property Organization, , ,

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ;  4 d, rt
Referentie
Medicinal Chemistry Optimization of Antiplasmodial Imidazopyridazine Hits from High Throughput Screening of a SoftFocus Kinase Library: Part 1
Le Manach, Claire; Gonzalez Cabrera, Diego; Douelle, Frederic; Nchinda, Aloysius T.; Younis, Yassir; et al, Journal of Medicinal Chemistry, 2014, 57(6), 2789-2798

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide Solvents: Methanol ;  overnight, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referentie
Process for preparation of amino pyrimidine compound for inhibiting protein tyrosine kinase activity
, World Intellectual Property Organization, , ,

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ;  3 h, rt → 90 °C; 90 °C → 40 °C
1.2 Reagents: Water ;  0 °C
Referentie
Synthesis of 3-Iodo-6-chloroimidazo[1,2-b]pyridazine
Cheng, Wei; Zhang, Xiang-long; Chen, Qi-xu; Yuan, Wen-peng, Huaxue Shiji, 2020, 42(12), 1492-1496

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Acetonitrile ;  2 h, rt
Referentie
Iridium-Catalyzed Silylation of Aryl C-H Bonds
Cheng, Chen; Hartwig, John F., Journal of the American Chemical Society, 2015, 137(2), 592-595

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ;  rt → 60 °C; 10 h, 60 °C
Referentie
Substituted benzofuran compounds and methods of use thereof for the treatment of viral diseases
, World Intellectual Property Organization, , ,

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ;  15 h, 90 °C
1.2 Reagents: Water ;  1 h
Referentie
Discovery of potent, selective, and brain-penetrant 1H-pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as anaplastic lymphoma kinase (ALK) inhibitors
Fushimi, Makoto; Fujimori, Ikuo ; Wakabayashi, Takeshi; Hasui, Tomoaki; Kawakita, Youichi; et al, Journal of Medicinal Chemistry, 2019, 62(10), 4915-4935

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ;  12 h, rt
Referentie
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors
Li, Chuchu; Han, Yuqiao; Wang, Zhengyang; Yu, Yanan; Wang, Chen; et al, European Journal of Medicinal Chemistry, 2023, 247,

6-Chloro-3-iodoimidazo[1,2-B]pyridazine Raw materials

6-Chloro-3-iodoimidazo[1,2-B]pyridazine Preparation Products

6-Chloro-3-iodoimidazo[1,2-B]pyridazine Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:923595-49-7)6-Chloro-3-iodoimidazo[1,2-B]pyridazine
Ordernummer:A844208
Voorraadstatus:in Stock
Hoeveelheid:10g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 07:02
Prijs ($):268.0
E-mail:sales@amadischem.com

6-Chloro-3-iodoimidazo[1,2-B]pyridazine Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:923595-49-7)6-Chloro-3-iodoimidazo[1,2-B]pyridazine
A844208
Zuiverheid:99%
Hoeveelheid:10g
Prijs ($):268.0
E-mail